Lipophilicity vs. Benzyl Carbamate
Benzyl benzylcarbamate exhibits a computed XLogP3 value of 2.9, which is 1.7 units higher (142% increase) than the XLogP3 of 1.2 for the mono‑benzyl analog benzyl carbamate (CAS 621-84-1) [1][2]. This increased lipophilicity arises from the additional benzyl group and is reflected in experimental LogP determinations (e.g., 3.50) [3].
Δ +1.7 (142% increase); experimental LogP ≈ 3.50
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (experimental LogP ≈ 3.50) |
| Comparator Or Baseline | Benzyl carbamate (CAS 621-84-1), XLogP3 = 1.2 |
| Quantified Difference | Δ XLogP3 = +1.7 units (142% relative increase) |
| Conditions | Computed using XLogP3 algorithm (PubChem); experimental LogP from chem960.com database |
Why This Matters
Higher lipophilicity alters retention time in reversed‑phase HPLC, impacts membrane permeability in cell‑based assays, and influences the solubility profile of derived intermediates, making benzyl benzylcarbamate the preferred choice when increased hydrophobicity is required for synthetic or biological applications.
- [1] PubChem. Benzyl benzylcarbamate. PubChem CID 4935691. Accessed April 2026. View Source
- [2] PubChem. Benzyl carbamate. PubChem CID 12136. Accessed April 2026. View Source
- [3] Chem960. 39896-97-4 (苄基氨基甲酸苄酯,Benzyl Benzylcarbamate). Physicochemical Properties. Accessed April 2026. View Source
